tris(4-(9H-carbazol-9-yl)phenyl)amine
Description
Tris(4-(9H-carbazol-9-yl)phenyl)amine is an organic compound with the chemical formula C54H36N4. It is known for its electron-rich properties due to the presence of three carbazole units as pendants and a triarylamine core. This compound is widely used in organic electronics, particularly in light-emitting diodes (LEDs) and solar cells, due to its excellent hole-transport and hole-injection capabilities .
Properties
IUPAC Name |
4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXGSYPUMWKTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433330 | |
| Record name | 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139092-78-7 | |
| Record name | 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-Tri-9-carbazolyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ullmann Coupling Reaction
Reagents and Conditions : This copper-mediated coupling involves tris(4-bromophenyl)amine and carbazole derivatives as starting materials. The reaction typically uses copper powder or copper bronze as the catalyst, potassium carbonate (K2CO3) as the base, and 18-crown-6 as a phase transfer catalyst. The reaction is carried out in high-boiling solvents such as orthodichlorobenzene under nitrogen atmosphere at elevated temperatures (~170–190°C) for extended periods (24–48 hours).
Mechanism : The Ullmann reaction proceeds via copper-catalyzed aryl-aryl bond formation, where the copper catalyst facilitates the nucleophilic substitution of the bromine atoms on the triarylamine core by the nitrogen of carbazole units.
Yields and Purification : Yields reported range around 41–60%, depending on reaction conditions and purity of reagents. The product is typically isolated by filtration, extraction, and recrystallization from solvents such as methanol.
Example : In a reported synthesis, 3,6-diethoxycarbazole was reacted with tris(4-bromophenyl)amine in the presence of K2CO3, copper powder, and 18-crown-6 in orthodichlorobenzene at reflux for 24 hours, yielding the target compound as a pale brown solid with a 60% yield.
Chemical Reactions Analysis
Ullmann Coupling
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Reagents : Tris(4-bromophenyl)amine, carbazole derivatives, Cu bronze, K₂CO₃, 18-crown-6.
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Mechanism : Copper-mediated aryl-aryl bond formation between brominated intermediates and carbazole units.
Suzuki Coupling
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Reagents : 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, tris(4-iodophenyl)amine, Pd(PPh₃)₄, NaOtBu.
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Conditions : Reflux in toluene/water (3:1) under argon for 24 hours .
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Yield : 30–82%, depending on steric hindrance and reaction sites .
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Mechanism : Palladium-catalyzed coupling of boronic acid with aryl halides.
Table 1: Comparison of Synthetic Routes
| Reaction Type | Catalysts/Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Ullmann | Cu, K₂CO₃ | 190°C | 48h | 41% | |
| Suzuki | Pd(PPh₃)₄, NaOtBu | 100°C | 24h | 30% | |
| Suzuki (TCT-P) | Pd₂(dba)₃, tBu₃P | Reflux | 24h | 82% |
Functionalization and Derivative Formation
The compound’s carbazole units and amine core enable further functionalization:
Halogenation
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Reaction : Electrophilic substitution at carbazole’s C-3 and C-6 positions.
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Outcome : Brominated derivatives for subsequent cross-coupling .
Oxidation
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Reagents : Potassium permanganate (KMnO₄) in acidic/alkaline media.
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Products : Quinone-like structures via carbazole oxidation .
Substitution Reactions
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Reagents : Halogenated aryl compounds under Pd catalysis.
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Example : Reaction with 4-iodobenzonitrile to introduce electron-withdrawing groups .
Stability and Degradation
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Thermal Stability : Decomposes above 400°C, confirmed by TGA .
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Photochemical Stability : Resists UV-induced degradation due to rigid carbazole structure .
Electronic Effects
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The electron-rich triarylamine core facilitates hole transport, while carbazole units stabilize radical intermediates during oxidation .
Steric Considerations
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Steric hindrance from three carbazole units lowers yields in multi-site Suzuki couplings (e.g., 30% for trisubstituted products) .
Challenges and Research Gaps
Scientific Research Applications
Structural Overview
The compound has the chemical formula C54H36N4, characterized by three 4-(9H-carbazol-9-yl)phenyl groups attached to a central nitrogen atom. This unique structure contributes to its excellent charge transport properties and thermal stability, making it suitable for electronic applications.
Applications in Organic Electronics
1. Hole Transport Material in OLEDs
Tris(4-(9H-carbazol-9-yl)phenyl)amine is primarily utilized as a hole transport material in OLEDs. Its structure allows for efficient charge transport, which is crucial for the performance of these devices. The presence of carbazole moieties enhances its stability and efficiency under operational conditions. Research indicates that compounds with similar structures exhibit high hole mobility and low ionization potentials, which are desirable traits for OLED applications .
2. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including Suzuki coupling methods. For instance, researchers have reported successful synthesis routes that yield high purity and efficiency . Characterization techniques such as UV-visible spectroscopy, FT-IR, NMR, and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .
While research on the biological activity of this compound is limited, compounds with similar structures have shown potential antioxidant properties. The stability of carbazole units may contribute to their ability to scavenge free radicals. Additionally, some studies suggest that derivatives of carbazole exhibit anti-cancer activity; however, specific investigations on this compound are needed to confirm such effects.
Case Studies
Several studies have focused on the application of this compound in OLED technology:
- High-Efficiency OLEDs : A study demonstrated that incorporating this compound into OLED structures significantly improved device performance by enhancing charge transport efficiency and overall brightness .
- Material Stability : Research highlighted the thermal stability of this compound under operational conditions, indicating its suitability for long-lasting electronic devices .
- Comparative Performance Analysis : Investigations comparing this compound with other hole transport materials showed superior performance metrics in terms of charge mobility and operational lifespan in OLED applications .
Mechanism of Action
The mechanism by which tris(4-(9H-carbazol-9-yl)phenyl)amine exerts its effects is primarily through its role as a hole-transport material. It efficiently transports positive charges (holes) from the anode to the emitting layer in electronic devices. This is facilitated by its high lying lowest unoccupied molecular orbital (LUMO) energy level and low electron mobility . The molecular targets and pathways involved include the efficient injection and transport of holes, which enhance the performance and stability of electronic devices .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Similar in structure but with different substituents, affecting its electronic properties.
Phenoxazine-based compounds: These compounds also serve as hole-transport materials but have different electronic properties and applications.
Uniqueness
Tris(4-(9H-carbazol-9-yl)phenyl)amine is unique due to its combination of high electron-richness, excellent hole-transport capabilities, and stability. These properties make it particularly suitable for use in high-performance electronic devices, distinguishing it from other similar compounds .
Biological Activity
Tris(4-(9H-carbazol-9-yl)phenyl)amine, often referred to as TCTA (chemical formula C54H36N4), is a notable organic compound recognized for its potential applications in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. This compound is characterized by its unique structure, which includes three carbazole units connected to a central nitrogen atom, contributing to its excellent electronic properties and stability under operational conditions.
Biological Activity Overview
Research on the biological activity of this compound is relatively limited compared to other compounds with similar structures. However, several studies suggest that derivatives of carbazole exhibit various biological properties, including antioxidant and anticancer activities. The following sections detail the findings related to the biological activity of TCTA.
Antioxidant Properties
Compounds with carbazole moieties, including this compound, have been noted for their potential antioxidant capabilities. The stability of the carbazole units allows them to scavenge free radicals effectively. This property is particularly relevant in the context of oxidative stress-related diseases, where antioxidants can play a protective role.
Anticancer Activity
While specific studies on this compound are sparse, research on structurally similar carbazole derivatives suggests potential anticancer properties. For instance, some carbazole-based compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Further investigation into TCTA could reveal similar bioactive effects.
The mechanisms through which this compound may exert its biological effects are still under exploration. However, it is hypothesized that the electron-rich nature of the compound facilitates interactions with cellular components, potentially affecting signaling pathways involved in cell growth and survival.
Synthesis and Characterization
This compound can be synthesized through several methods, with the Suzuki coupling reaction being one of the most common approaches. This method typically involves the reaction of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with various aryl halides under specific conditions to yield high-purity products.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds that share structural features.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tris(4-carbazoylphenyl)amine | Contains three carbazole units | Known for high thermal stability |
| N,N'-bis(4-(9H-carbazol-9-yl)-phenyl)-N,N'-diphenylamine | Contains two phenyl groups and two carbazole units | Exhibits different charge transport characteristics |
| 4,4',4''-(Tris(carbazol-9-yl)-triphenylamine) | Similar core structure but with triphenyl groups | Enhanced electron transport properties |
This comparative analysis highlights how this compound stands out due to its specific arrangement of three carbazole units, optimizing its electronic properties for advanced applications.
Case Studies and Research Findings
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Study on Hole Transport Materials :
A study focused on novel hole transporting materials based on carbazole derivatives found that TCTA exhibited excellent hole transport properties due to its electron-rich structure, which enhances charge mobility within OLEDs . -
Potential Anticancer Activity :
Research into similar carbazole derivatives indicated promising anticancer effects, suggesting that TCTA might also possess bioactive properties worth investigating further . -
Antioxidant Activity Investigation :
Preliminary investigations into the antioxidant potential of carbazole-based compounds have shown that they can effectively scavenge free radicals, which could be beneficial in developing therapeutic agents against oxidative stress-related conditions .
Q & A
Q. What are the primary synthetic routes for TCTA, and what factors influence reaction yields?
TCTA is synthesized via cross-coupling reactions such as Ullmann coupling and Suzuki-Miyaura coupling . For example, Suzuki reactions between carbazole-containing boronic acids and aryl halides (e.g., tris(4-iodophenyl)amine) yield TCTA derivatives. Steric hindrance from multiple reaction sites can reduce yields (e.g., 30% for trisubstituted products) . Purification often involves column chromatography (hexane/diethyl ether) to isolate the final product .
Q. What key physicochemical properties make TCTA suitable for optoelectronic applications?
TCTA exhibits high thermal stability (decomposition temperatures >300°C), a high triplet energy level (~2.8 eV) , and balanced HOMO/LUMO levels (-5.4 eV/-2.1 eV), enabling its role as an exciton-blocking layer (EBL) in OLEDs. Its amorphous morphology ensures smooth thin-film formation via solution processing .
Q. How is TCTA typically integrated into OLED device architectures?
TCTA is commonly used as an electron/exciton-blocking layer in multilayer OLED configurations. A standard structure includes:
- ITO (anode)
- Hole transport layer (e.g., TAPC)
- TCTA (5–15 nm thick EBL)
- Emissive layer
- Electron transport layer (e.g., TPBi)
- Cathode (LiF/Al) This design confines excitons within the emissive layer, enhancing device efficiency .
Advanced Research Questions
Q. How does TCTA layer thickness impact OLED efficiency, and how can conflicting performance data be resolved?
Optimal TCTA thickness ranges from 5–15 nm . Thinner layers (<5 nm) may allow exciton quenching at interfaces, while thicker layers (>15 nm) increase driving voltages. Contradictions in efficiency data (e.g., external quantum efficiency, EQE) often arise from variations in emissive layer composition or interface engineering . Researchers should systematically compare devices with identical hole/electron transport materials and annealing conditions .
Q. What strategies improve TCTA synthesis yields in sterically hindered reactions?
Low yields in trisubstituted derivatives (e.g., 30%) result from steric hindrance. Mitigation strategies include:
Q. Which advanced characterization techniques are critical for analyzing TCTA's photophysical behavior?
Beyond NMR and FT-IR, researchers should employ:
Q. Can TCTA be replaced with alternative materials in high-stress OLED environments?
While TCTA is widely used, materials like mCBP (3,3′-di(9H-carbazol-9-yl)-1,1′-biphenyl) offer higher thermal stability in prolonged device operation. Comparative studies should evaluate hole mobility and exciton confinement efficiency under accelerated aging conditions (e.g., 85°C/85% humidity) .
Q. How does TCTA's performance vary in non-doped vs. doped emissive layers?
In non-doped devices, TCTA-based emissive layers require high photoluminescence quantum yields (PLQY >80%) to offset the absence of host-guest energy transfer. Doped systems (e.g., 8% Ir(ppy)₃ in TCTA) leverage Förster resonance energy transfer (FRET) but require precise doping concentration control to avoid phase separation .
Methodological Notes
- Contradiction Analysis : When optimizing TCTA-containing devices, isolate variables (e.g., layer thickness, doping concentration) using design-of-experiment (DoE) frameworks.
- Synthesis Optimization : Track reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene/ethanol) for intermediates.
- Device Fabrication : Use atomic force microscopy (AFM) to validate TCTA film uniformity, critical for minimizing current leakage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
